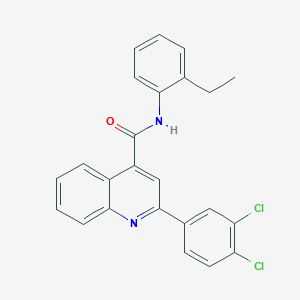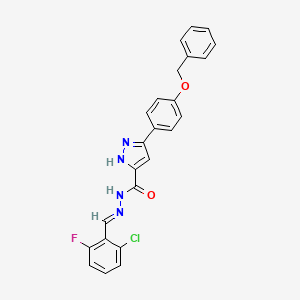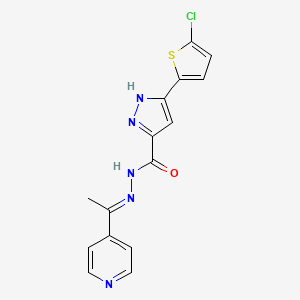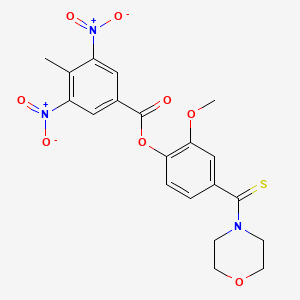![molecular formula C15H13N3O2S2 B11657638 2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide](/img/structure/B11657638.png)
2-(1,3-benzothiazol-2-ylsulfanyl)-N'-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a benzothiazole ring, a furan ring, and a hydrazide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide typically involves multiple steps:
Formation of Benzothiazole Derivative: The initial step involves the synthesis of the benzothiazole derivative. This can be achieved by reacting 2-aminothiophenol with carbon disulfide and a suitable base, followed by cyclization with an appropriate electrophile.
Synthesis of Hydrazide Intermediate: The next step involves the preparation of the hydrazide intermediate. This is typically done by reacting acetic hydrazide with the benzothiazole derivative under reflux conditions.
Condensation Reaction: Finally, the hydrazide intermediate is condensed with furfural in the presence of an acid catalyst to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the benzothiazole ring.
Reduction: Reduction reactions can occur at the hydrazide functional group, potentially converting it to an amine.
Substitution: The furan ring and benzothiazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products
Oxidation: Products may include sulfoxides or sulfones.
Reduction: Products may include primary or secondary amines.
Substitution: Products vary depending on the substituent introduced, potentially leading to a wide range of derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry, aiding in the development of new catalysts.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its structural features that can interact with biological targets.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical research.
Medicine
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the areas of anti-cancer and anti-inflammatory research.
Industry
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide exerts its effects involves interaction with molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, while the hydrazide group can form hydrogen bonds with active sites of enzymes, inhibiting their function. The furan ring may enhance the compound’s ability to penetrate cell membranes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1,3-Benzothiazol-2-ylsulfanyl)acetohydrazide
- N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide
- 2-(1,3-Benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
Uniqueness
Compared to similar compounds, 2-(1,3-benzothiazol-2-ylsulfanyl)-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide is unique due to the combination of the benzothiazole and furan rings, which confer distinct electronic and steric properties. This uniqueness can lead to different biological activities and chemical reactivity, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C15H13N3O2S2 |
|---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-[(E)-1-(furan-2-yl)ethylideneamino]acetamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-10(12-6-4-8-20-12)17-18-14(19)9-21-15-16-11-5-2-3-7-13(11)22-15/h2-8H,9H2,1H3,(H,18,19)/b17-10+ |
InChI Key |
QQTALBIAEVXTTG-LICLKQGHSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)CSC1=NC2=CC=CC=C2S1)/C3=CC=CO3 |
Canonical SMILES |
CC(=NNC(=O)CSC1=NC2=CC=CC=C2S1)C3=CC=CO3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[(E)-(4-hydroxy-3-methoxyphenyl)methylidene]-3-[4-(2-methylpropyl)phenyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B11657558.png)
![4-{(E)-[2-({[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetyl)hydrazinylidene]methyl}benzoic acid](/img/structure/B11657572.png)
![Methyl 2-{[(3-chloro-1-benzothiophen-2-yl)carbonyl]amino}-6-ethyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11657576.png)
![N,N-diethyl-2-[4-(4-methoxyphenyl)phthalazin-1-yl]oxyethanamine](/img/structure/B11657582.png)
![N-(4-chlorophenyl)-10,11-dihydro-5H-dibenzo[b,f]azepine-5-carboxamide](/img/structure/B11657599.png)

![2-Amino-6-{[2-(3,4-dihydroxyphenyl)-2-oxoethyl]sulfanyl}-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile](/img/structure/B11657610.png)
![N-[(2Z)-2-{[(2-methoxyphenyl)carbonyl]amino}-3-phenylprop-2-enoyl]leucine](/img/structure/B11657614.png)


![N-benzyl-N-(4-{[(2E)-2-(pyridin-2-ylmethylidene)hydrazinyl]carbonyl}phenyl)methanesulfonamide](/img/structure/B11657637.png)
![N'-[(E)-(2,3-dichlorophenyl)methylidene]-2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide](/img/structure/B11657639.png)
![2-Amino-4-(3-fluorophenyl)-6-{[2-(naphthalen-2-yl)-2-oxoethyl]sulfanyl}pyridine-3,5-dicarbonitrile](/img/structure/B11657641.png)

